Calcium 4-methyl-2-oxovalerate

Description

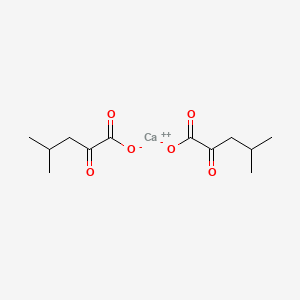

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

51828-95-6 |

|---|---|

Formule moléculaire |

C6H10CaO3 |

Poids moléculaire |

170.22 g/mol |

Nom IUPAC |

calcium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

Clé InChI |

YJAKVPKJJMFDNW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |

SMILES canonique |

CC(C)CC(=O)C(=O)O.[Ca] |

Autres numéros CAS |

51828-95-6 |

Numéros CAS associés |

816-66-0 (Parent) |

Origine du produit |

United States |

Foundational & Exploratory

What is the role of Calcium 4-methyl-2-oxovalerate in leucine metabolism?

An In-depth Technical Guide on the Role of Calcium 4-methyl-2-oxovalerate in Leucine (B10760876) Metabolism

Introduction

This compound, the calcium salt of its active component 4-methyl-2-oxovalerate, is a critical intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), leucine.[1][2] Commonly known as alpha-ketoisocaproate (α-KIC), it is the keto-analogue of leucine and plays a pivotal role in protein metabolism, energy homeostasis, and cellular signaling.[3][4] This technical guide provides a comprehensive overview of the function of this compound in leucine metabolism, intended for researchers, scientists, and professionals in drug development. The document details its biochemical transformations, the enzymes involved, its physiological significance, and the experimental methodologies used for its study.

Core Role in Leucine Catabolism

The primary role of α-KIC is as the first major intermediate in the catabolism of leucine.[1] This process is initiated in skeletal muscle, which is the main reservoir for the primary enzyme involved, and continues in other tissues, notably the liver.[1][5]

Reversible Transamination: Leucine to α-KIC

The catabolism of leucine begins with a reversible transamination reaction. The α-amino group of leucine is transferred to α-ketoglutarate, yielding α-KIC and glutamate.[6][7] This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), which exist in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms.[5][6] While BCATm is widely expressed in most tissues except the liver, BCATc is found predominantly in neural tissue.[5] This initial step is crucial as it allows the carbon skeleton of leucine to enter downstream metabolic pathways while the nitrogen is shuttled for the synthesis of other amino acids like alanine (B10760859) and glutamate.[1]

Irreversible Oxidative Decarboxylation: α-KIC to Isovaleryl-CoA

Following its formation, α-KIC undergoes a rate-limiting and irreversible oxidative decarboxylation to form isovaleryl-CoA.[5][8] This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[5][9] The BCKD complex is a multi-enzyme assembly that is critical for the breakdown of all three BCAAs.[9] The conversion of α-KIC to isovaleryl-CoA commits the leucine carbon skeleton to further catabolism, ultimately yielding acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid.[8]

// Node Definitions Leucine [label="L-Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aKG [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; KIC [label="α-Ketoisocaproate (KIC)\n(4-methyl-2-oxovalerate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; IsovalerylCoA [label="Isovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; HMB [label="β-Hydroxy-β-methylbutyrate\n(HMB)", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout BCAT_point [shape=point, width=0]; BCKD_point [shape=point, width=0];

// Edges and Pathways Leucine -> BCAT_point [arrowhead=none]; BCAT_point -> KIC [dir=both, label=" BCAT", fontcolor="#5F6368"]; aKG -> BCAT_point [arrowhead=none]; BCAT_point -> Glu;

KIC -> BCKD_point [arrowhead=none]; BCKD_point -> IsovalerylCoA [label=" BCKD Complex\n(Irreversible)", fontcolor="#5F6368"];

KIC -> HMB [label=" KIC Dioxygenase", style=dashed, fontcolor="#5F6368"];

IsovalerylCoA -> AcetylCoA [label=" Multiple Steps", fontcolor="#5F6368"]; IsovalerylCoA -> Acetoacetate [label=" Multiple Steps", fontcolor="#5F6368"];

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 1: Central Role of α-KIC in Leucine Metabolism", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 1: Central Role of α-KIC in Leucine Metabolism. This diagram shows the conversion of Leucine to α-KIC via BCAT and its subsequent fate.

Alternative Metabolic Fates and Signaling Roles

While the majority of α-KIC is channeled towards acetyl-CoA production, a fraction is converted into other bioactive molecules. Furthermore, both leucine and α-KIC act as important signaling molecules, particularly in the regulation of muscle protein synthesis.

Conversion to HMB

A minor but significant portion of α-KIC (estimated at around 5%) can be oxidized to β-hydroxy-β-methylbutyrate (HMB) by the enzyme KIC dioxygenase.[4][6][10] HMB is a metabolite that has gained attention as a nutritional supplement for its purported effects on increasing muscle mass and strength.[3][11] Studies have shown that HMB can enhance muscle protein synthesis and improve muscle function, particularly in conditions of muscle wasting like cancer cachexia.[11]

Regulation of Protein Metabolism

Leucine is a well-established activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis.[4][8][12] Studies suggest that α-KIC shares this ability. Infusion of α-KIC has been shown to stimulate skeletal muscle protein synthesis in neonatal pigs, seemingly through an mTOR-mediated mechanism, independent of insulin.[5] The ability of α-KIC to be transaminated back to leucine allows it to serve as a leucine reservoir. Additionally, α-KIC itself appears to have direct anti-catabolic effects by inhibiting protein degradation in skeletal muscle.[13]

// Node Definitions Leucine_KIC [label="Leucine / α-KIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphorylation_S6K1 [label="Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation_4EBP1 [label="Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Edges and Pathways Leucine_KIC -> mTORC1 [label=" Activates", fontcolor="#5F6368"]; mTORC1 -> Phosphorylation_S6K1 [label=" Promotes", fontcolor="#5F6368"]; mTORC1 -> Phosphorylation_4EBP1 [label=" Promotes", fontcolor="#5F6368"]; Phosphorylation_S6K1 -> S6K1 [style=invis, arrowhead=none]; Phosphorylation_4EBP1 -> eIF4E_BP1 [style=invis, arrowhead=none]; S6K1 -> Protein_Synthesis [label=" Activates", fontcolor="#5F6368"]; eIF4E_BP1 -> Protein_Synthesis [label=" Relieves\nInhibition", fontcolor="#5F6368", style=dashed];

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 2: α-KIC/Leucine Activation of mTORC1 Pathway", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 2: α-KIC/Leucine Activation of mTORC1 Pathway. Simplified diagram of mTORC1 activation leading to protein synthesis.

Clinical and Nutritional Significance

The central role of α-KIC in leucine metabolism makes it relevant in several clinical and nutritional contexts.

Maple Syrup Urine Disease (MSUD)

MSUD is an inherited metabolic disorder caused by a deficiency in the BCKD complex.[9] This enzymatic defect leads to the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC, in the blood, urine, and tissues.[9][14][15] The buildup of α-KIC is neurotoxic and contributes to the severe neurological symptoms, such as cerebral edema and encephalopathy, characteristic of the disease.[14][15]

Nutritional Supplementation

This compound is used as a nutritional supplement for several purposes:

-

Chronic Kidney Disease (CKD): In CKD patients on very-low-protein diets, keto-analogues of essential amino acids, including calcium α-KIC, are supplemented.[5][16][17] They provide the carbon skeletons of essential amino acids, which can be transaminated by scavenging nitrogen from non-essential amino acids, thereby reducing the formation of urea (B33335) and lessening the metabolic burden on the kidneys.[17][18]

-

Athletic Performance: α-KIC has been studied as an ergogenic aid for athletes.[1] It is proposed to reduce muscle damage and promote an anabolic state, potentially aiding in recovery and muscle growth, though its efficacy may depend on co-supplementation with other compounds.[1][3]

Quantitative Data Summary

The metabolic effects of α-KIC are concentration-dependent. The following tables summarize key quantitative data from published literature.

Table 1: Effects of α-KIC on Muscle Protein Metabolism

| Parameter | Species/Model | α-KIC Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Protein Degradation | Incubated Rat Muscle | ≥ 0.25 mM | Inhibition | [13] |

| Protein Synthesis | Neonatal Pigs (in vivo) | 400 μmol·kg⁻¹·h⁻¹ infusion | Stimulation |[5] |

Table 2: Nutritional Efficiency of α-KIC for Protein Synthesis

| Dietary Protein Level | Species | Efficiency of α-KIC (Relative to Leucine) | Reference |

|---|---|---|---|

| 6.3% | Rat | 0.515 ± 0.045 | [19] |

| 48.3% | Rat | 0.299 ± 0.016 |[19] |

Experimental Protocols

Studying the role of α-KIC in leucine metabolism often involves stable isotope tracer techniques to follow the movement of molecules through metabolic pathways in vivo.

Protocol: In Vivo Stable Isotope Infusion to Measure Leucine-KIC Kinetics

This protocol provides a general framework for a primed, constant infusion of a stable isotope-labeled tracer (e.g., [¹³C]leucine or [²H₃]KIC) in human subjects to quantify leucine flux, its conversion to α-KIC, and its oxidation.

-

Subject Preparation:

-

Subjects fast overnight (8-10 hours).

-

An intravenous catheter is placed in one arm for tracer infusion and another in the contralateral, heated hand for arterialized venous blood sampling.

-

-

Tracer Preparation:

-

Sterile, pyrogen-free tracers (e.g., [1-¹³C]leucine, [²H₃]KIC) are dissolved in sterile saline.

-

A priming dose is calculated to rapidly bring the isotopic enrichment of the metabolic pool to a steady state.

-

-

Experimental Procedure:

-

Baseline Sampling (t = -120 min to 0 min): Collect baseline blood samples to determine natural isotopic abundances. Collect baseline breath samples for ¹³CO₂ analysis if studying oxidation.

-

Priming Dose (t = 0 min): Administer the calculated priming dose of the tracer intravenously over 1-2 minutes.

-

Constant Infusion (t = 0 min to 240 min): Immediately begin a constant intravenous infusion of the tracer.

-

Steady-State Sampling (t = 120 min to 240 min): Collect blood and breath samples at regular intervals (e.g., every 20-30 minutes) once the isotopic enrichment has reached a plateau.

-

Muscle Biopsy (Optional): At the end of the infusion period, a muscle biopsy (e.g., from the vastus lateralis) can be obtained under local anesthesia to measure intracellular tracer enrichment and fractional protein synthesis rates.

-

-

Sample Analysis:

-

Plasma: Plasma is separated, and proteins are precipitated. The supernatant is derivatized for analysis.

-

Mass Spectrometry: Isotopic enrichment of leucine and α-KIC in plasma and muscle tissue fluid is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Breath: The ¹³CO₂ enrichment in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS) to determine amino acid oxidation rates.

-

-

Calculations:

-

Leucine and KIC flux (Rate of Appearance, Ra) are calculated using steady-state tracer dilution equations.

-

The rate of conversion between leucine and KIC can be modeled based on the enrichment of the precursor and product pools.

-

// Node Definitions Prep [label="Subject Preparation\n(Fasting, IV Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Sampling\n(Blood, Breath)", fillcolor="#FBBC05", fontcolor="#202124"]; Prime [label="Administer Priming Dose\nof Isotope Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infuse [label="Constant Infusion\nof Isotope Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SteadyState [label="Steady-State Sampling\n(Blood, Breath)", fillcolor="#FBBC05", fontcolor="#202124"]; Biopsy [label="Optional: Muscle Biopsy", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cds]; Analysis [label="Sample Processing &\nMass Spectrometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calc [label="Kinetic Modeling &\nFlux Calculations", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges and Pathways Prep -> Baseline; Baseline -> Prime; Prime -> Infuse; Infuse -> SteadyState; SteadyState -> Biopsy [style=dashed]; SteadyState -> Analysis; Biopsy -> Analysis; Analysis -> Calc;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 3: Workflow for a Stable Isotope Tracer Study", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 3: Workflow for a Stable Isotope Tracer Study. A typical workflow for quantifying leucine and α-KIC metabolism in vivo.

Conclusion

This compound (α-KIC) is a cornerstone of leucine metabolism. It serves as the primary intermediate connecting the reversible transamination of leucine to its irreversible entry into oxidative pathways. Beyond its catabolic role, α-KIC functions as a bioactive molecule that can be converted to HMB and acts as a signaling agent to promote an anabolic state in muscle by stimulating protein synthesis and inhibiting proteolysis. Its unique properties are leveraged in clinical nutrition for the management of chronic kidney disease and in sports nutrition to potentially enhance athletic performance and recovery. A thorough understanding of its metabolic roles is essential for researchers and clinicians working to optimize protein metabolism in health and disease.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. PureKIC®: The Natural Choice for Muscle Growth and Support [ecahealthcareusa.com]

- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leucine -MetwareBio [metwarebio.com]

- 8. Leucine - Wikipedia [en.wikipedia.org]

- 9. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 10. Oxidation of leucine and alpha-ketoisocaproate to beta-hydroxy-beta-methylbutyrate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specificity of the effects of leucine and its metabolites on protein degradation in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 16. mims.com [mims.com]

- 17. verification.fda.gov.ph [verification.fda.gov.ph]

- 18. centaurpharma.com [centaurpharma.com]

- 19. Effect of the level of dietary protein on the utilization of alpha-ketoisocaproate for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Ketoisocaproic Acid Calcium Salt: A Technical Guide to its Biological Functions

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoisocaproic acid (α-KIC), the keto analogue of the essential branched-chain amino acid leucine (B10760876), plays a pivotal role in nitrogen balance, energy homeostasis, and cellular signaling.[1] As its calcium salt, it is utilized in nutritional therapies and investigated for various ergogenic and clinical applications. This technical guide provides an in-depth examination of the core biological functions of alpha-ketoisocaproic acid calcium salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. Its primary functions include serving as a precursor for leucine synthesis, thereby reducing protein catabolism and ammonia (B1221849) levels, and modulating key signaling pathways involved in muscle metabolism.[1][2] Dysregulation of its metabolism is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[1]

Metabolism of Alpha-Ketoisocaproic Acid

Alpha-ketoisocaproic acid is the initial product of leucine catabolism. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs), which are present in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[3][4] This initial step primarily occurs in extrahepatic tissues like skeletal muscle. The resulting α-KIC can either be reaminated back to leucine or be released into circulation for further metabolism, primarily in the liver.[1]

In the liver, α-KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, a rate-limiting step catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex.[4][5] Isovaleryl-CoA can then be further metabolized into acetyl-CoA and cholesterol.[6][7] In conditions of BCKD deficiency, such as MSUD, α-KIC and other branched-chain keto acids accumulate to toxic levels.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium 4-methyl-2-oxovalerate: Synthesis, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-methyl-2-oxovalerate, also known as calcium α-ketoisocaproate (Ca-KIC), is the calcium salt of a key branched-chain keto acid (BCKA) derived from the essential amino acid L-leucine.[1] As a critical intermediate in leucine (B10760876) metabolism, this compound is of significant interest in various research fields, including metabolic disorders, nutritional science, and pharmaceutical development.[1][2] Its role in nitrogen balance and cellular signaling pathways makes it a focal point for studies on conditions such as Maple Syrup Urine Disease (MSUD) and for potential therapeutic applications in managing renal failure and muscle protein synthesis.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological context of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Identification

This compound is typically supplied as a white to almost white crystalline powder.[1][4] It is the calcium salt of 4-methyl-2-oxovaleric acid, an important metabolite in the catabolism of L-leucine.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 51828-95-6[1][4] |

| Molecular Formula | C₁₂H₁₈CaO₆[3] |

| Molecular Weight | 298.35 g/mol [3][5] |

| IUPAC Name | calcium bis(4-methyl-2-oxopentanoate)[3] |

| Synonyms | Calcium α-ketoisocaproate, Calcium alpha-oxoisocaproate, Ketoleucine calcium salt[3][6] |

| InChI Key | WQZNGJIBHXYVNW-UHFFFAOYSA-L[3] |

Table 2: Physicochemical Properties of 4-methyl-2-oxovaleric acid (Parent Acid)

| Property | Value |

| Melting Point | 8 - 10 °C[7][8] |

| Boiling Point | 82 - 83 °C at 11 mmHg[8] |

| Density | 1.053 - 1.058 g/cm³[7] |

| Solubility in Water | 32 mg/mL[7] |

| Appearance | Pale yellow liquid[7] |

Synthesis of this compound

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[1] More complex, multi-step organic synthesis procedures have also been patented, offering high yields.[1]

Experimental Protocol: Neutralization Reaction

This protocol describes the synthesis of this compound from 4-methyl-2-oxovaleric acid and a calcium source.

Materials:

-

4-methyl-2-oxovaleric acid

-

Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium carbonate (CaCO₃)

-

Purified water

-

Ethanol (B145695) (for recrystallization)

-

Filtration apparatus (vacuum filtration recommended)

-

Reaction vessel with stirring capability

-

pH meter or pH indicator strips

Procedure:

-

Dissolve a known quantity of 4-methyl-2-oxovaleric acid in purified water in the reaction vessel.

-

Slowly add a slurry or solution of the calcium source (calcium hydroxide or calcium carbonate) to the stirred solution of the acid.

-

Monitor the pH of the reaction mixture. Continue adding the calcium source until the solution reaches a neutral pH (approximately 7.0).

-

Once the reaction is complete, filter the solution to remove any unreacted solids.

-

The resulting aqueous solution contains this compound. For purification, proceed to recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Procedure:

-

Take the aqueous solution of this compound from the synthesis step.

-

Gently heat the solution to ensure all the salt is dissolved.

-

Slowly add ethanol to the warm solution until the solution becomes slightly cloudy, indicating the point of saturation.

-

Allow the solution to cool slowly to room temperature. Crystals of this compound will begin to form.

-

For maximum yield, the solution can be further cooled in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the metabolic pathway of the branched-chain amino acid L-leucine.[3] The initial and reversible step in leucine catabolism is its transamination to 4-methyl-2-oxovaleric acid, a reaction catalyzed by branched-chain aminotransferases (BCATs).[1][9] The subsequent and irreversible oxidative decarboxylation of 4-methyl-2-oxovaleric acid to isovaleryl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9] A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in the metabolic disorder Maple Syrup Urine Disease (MSUD).[1]

References

- 1. This compound|CAS 51828-95-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H18CaO6 | CID 6093735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-methyl-2-oxovaleric acid, 816-66-0 [thegoodscentscompany.com]

- 9. benchchem.com [benchchem.com]

The Crossroads of Anabolism and Catabolism: A Technical Guide to the Cellular Mechanism of Action of Calcium 4-methyl-2-oxovalerate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproate (α-KIC), is a pivotal metabolic intermediate derived from the essential branched-chain amino acid, leucine (B10760876). Its position at the intersection of protein synthesis and degradation pathways has made it a subject of intense research, particularly in the contexts of muscle metabolism, nutrient sensing, and the management of metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level. We delve into its role in the leucine catabolic pathway, its intricate involvement in the mTOR and insulin (B600854) signaling cascades, and its regulatory effects on the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of its metabolic effects, and presents visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound, chemically known as the calcium salt of 4-methyl-2-oxopentanoic acid, is more commonly referred to by its anionic component, α-ketoisocaproate (α-KIC). As the α-keto acid analog of leucine, it is a key product of leucine transamination, a reversible reaction catalyzed by branched-chain aminotransferases (BCATs).[1][2] This initial step in leucine catabolism places α-KIC at a critical juncture: it can either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3] This metabolic fate dictates cellular responses to nutrient availability, profoundly influencing protein synthesis, energy homeostasis, and insulin secretion.[1]

The significance of α-KIC is underscored by its accumulation in Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder resulting from a deficiency in the BCKDH complex.[4] Beyond its role in inborn errors of metabolism, α-KIC is being investigated for its therapeutic potential in conditions associated with muscle wasting and for its application in nutritional supplements aimed at enhancing athletic performance.[5] This guide aims to provide a detailed technical examination of the cellular and molecular mechanisms through which this compound exerts its biological effects.

Core Metabolic Pathway: Leucine Catabolism

The catabolism of leucine is a fundamental metabolic pathway, and α-KIC is its central intermediate. The pathway begins with the reversible transamination of leucine and culminates in the production of acetyl-CoA and acetoacetate.

Reversible Transamination of Leucine

The first step in leucine degradation is the transfer of its amino group to α-ketoglutarate, a reaction that yields α-KIC and glutamate. This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in two primary isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[6] The reversible nature of this reaction is crucial for maintaining nitrogen balance and allows for the synthesis of leucine from α-KIC when the latter is supplied exogenously.[7]

Caption: Reversible transamination of Leucine to α-KIC.

Irreversible Oxidative Decarboxylation

Following its formation, α-KIC is transported into the mitochondria where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][8] The activity of the BCKDH complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle.[8]

Caption: Regulation of the BCKDH complex activity.

Modulation of Cellular Signaling Pathways

Beyond its role as a metabolic intermediate, α-KIC, often in concert with its precursor leucine, functions as a potent signaling molecule, influencing key pathways that govern cell growth and metabolism.

Activation of mTORC1 Signaling and Protein Synthesis

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Leucine is a well-established activator of mTORC1. Studies have shown that α-KIC can mimic the effects of leucine on mTORC1 signaling, particularly in skeletal muscle.[9] This is largely attributed to the intracellular conversion of α-KIC back to leucine.[9] The activation of mTORC1 leads to the phosphorylation and activation of downstream effectors, including p70 S6 kinase 1 (S6K1) and the inhibition of the translational repressor eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] The phosphorylation of S6K1 and 4E-BP1 ultimately promotes the initiation of protein synthesis.

Caption: α-KIC-mediated activation of mTORC1 signaling.

Interaction with Insulin Signaling

The interplay between α-KIC/leucine and the insulin signaling pathway is complex. While acute stimulation of protein synthesis is a primary outcome, chronic elevation of leucine and α-KIC has been implicated in the development of insulin resistance in skeletal muscle.[10] This is thought to occur through mTORC1/S6K1-mediated inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), which dampens downstream insulin signaling.[10]

Caption: Interaction of α-KIC/Leucine with Insulin Signaling.

Role of Intracellular Calcium

Recent evidence suggests that the effects of α-KIC may also be mediated by changes in intracellular calcium levels. Studies have shown that α-KIC can increase intracellular Ca2+ uptake.[1] This increase in calcium may, in turn, activate Ca2+-dependent phosphatases like calcineurin (PP2B), which can influence the phosphorylation state of various cellular proteins.[1] The precise interplay between α-KIC-induced calcium signaling and other pathways like mTORC1 requires further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound (α-KIC).

Table 1: In Vitro Effects of α-KIC on Myotube Differentiation and Atrophy

| Parameter | Condition | Treatment | Result | Reference |

| MyoG mRNA Expression | C2C12 Differentiation | 1 mM KIC | Increased expression | [11] |

| MAFbx mRNA Expression | ROS-induced C2C12 myotubes | 1 mM KIC | Significantly reduced | [11] |

| MHC Protein Expression | C2C12 myotubes | 1 mM KIC | Increased expression | [12] |

| Myotube Diameter | ROS-induced C2C12 myotubes | 1 mM KIC | Significantly inhibited reduction | [11] |

Table 2: Effects of α-KIC on mTORC1 Signaling Components

| Tissue | Treatment | Target | Effect | Reference |

| Skeletal Muscle | Oral α-KIC (135 mg/100g BW) | Phosphorylation of 4E-BP1 | Stimulatory | [9] |

| Skeletal Muscle | Oral α-KIC (135 mg/100g BW) | Phosphorylation of S6K1 | Stimulatory | [9] |

| Liver | Oral α-KIC (135 mg/100g BW) | Phosphorylation of S6K1 | Less effective than L-leucine | [9] |

Table 3: Analytical Methods for α-KIC Quantification

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC with fluorescence detection | 1.3–5.4 nM | 4.2–18 nM | [13] |

Experimental Protocols

In Vitro Myotube Atrophy Model

Objective: To investigate the effect of this compound on reactive oxygen species (ROS)-induced muscle atrophy in a C2C12 myotube model.

Workflow:

Caption: Workflow for in vitro myotube atrophy assay.

Detailed Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.

-

Allow myotubes to form for 4-6 days, changing the differentiation medium every 48 hours.

-

-

Induction of Atrophy and Treatment:

-

Induce oxidative stress by treating the differentiated myotubes with a sub-lethal concentration of hydrogen peroxide (H₂O₂) for a specified duration.

-

Concurrently or pre-treat the myotubes with varying concentrations of this compound.

-

-

Analysis:

-

Myotube Diameter: Capture images of myotubes using a microscope and measure the diameter of multiple myotubes per condition using image analysis software.

-

Gene Expression Analysis: Isolate total RNA from the myotubes and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of muscle atrophy markers such as Muscle Atrophy F-box (MAFbx).

-

Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules and muscle-specific proteins like Myosin Heavy Chain (MHC).

-

Measurement of Muscle Protein Synthesis using a Labeled α-KIC Tracer

Objective: To determine the fractional synthetic rate (FSR) of muscle protein in vivo using a stable isotope-labeled α-ketoisocaproate tracer.

Workflow:

Caption: Workflow for in vivo muscle protein synthesis measurement.

Detailed Methodology:

-

Subject Preparation:

-

Subjects should fast overnight (8-10 hours) prior to the infusion study.

-

-

Tracer Infusion and Sampling:

-

Obtain a baseline blood sample and a muscle biopsy from the vastus lateralis.

-

Administer a priming dose of a stable isotope-labeled α-KIC (e.g., [1-¹³C]KIC) followed by a constant intravenous infusion.

-

Collect serial blood samples at regular intervals throughout the infusion period.

-

Obtain a second muscle biopsy at the end of the infusion period.

-

-

Sample Processing and Analysis:

-

Immediately freeze muscle biopsy samples in liquid nitrogen.

-

Separate plasma from blood samples.

-

Determine the isotopic enrichment of the labeled α-KIC in the plasma (as a surrogate for the intracellular precursor pool) and in the muscle protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

FSR (%/hour) = [(E_p2 - E_p1) / (E_ic * t)] * 100

-

E_p1 and E_p2 are the isotopic enrichments of the tracer in the muscle protein at the beginning and end of the infusion, respectively.

-

E_ic is the average isotopic enrichment of the intracellular precursor (plasma α-KIC).

-

t is the duration of the infusion in hours.

-

-

Conclusion

This compound is a key metabolic and signaling molecule with profound effects on cellular pathways, particularly in skeletal muscle. Its ability to be readily converted to leucine allows it to stimulate mTORC1 signaling and promote protein synthesis. Furthermore, its role in the regulation of the BCKDH complex highlights its importance in overall branched-chain amino acid homeostasis. The intricate interplay with insulin signaling and the emerging role of calcium as a second messenger in its mechanism of action present exciting avenues for future research. A thorough understanding of the cellular mechanisms of this compound is crucial for the development of novel therapeutic strategies for metabolic diseases and conditions characterized by muscle wasting. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted biological significance of this important molecule.

References

- 1. Evidence that intracellular Ca2+ mediates the effect of alpha-ketoisocaproic acid on the phosphorylating system of cytoskeletal proteins from cerebral cortex of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of alpha-ketoisocaproate in oxidative stress-induced C2C12 myotubes via inhibition of p38 MAPK and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. portlandpress.com [portlandpress.com]

The Discovery and Metabolic Significance of 4-Methyl-2-Oxovalerate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). Its history is inextricably linked to the study of inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurological damage. Beyond its role in this rare disorder, 4-methyl-2-oxovalerate is a key signaling molecule, influencing critical cellular pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and insulin (B600854) signaling. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 4-methyl-2-oxovalerate, with a focus on quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling roles.

Discovery and History

The journey to understanding 4-methyl-2-oxovalerate began with clinical observations of a devastating neonatal disease. Its discovery is a landmark in the field of metabolic research, highlighting the crucial link between biochemical pathways and human health.

A Timeline of Key Discoveries:

-

1954: The story of 4-methyl-2-oxovalerate begins with the first clinical description of a familial neurodegenerative disorder by Menkes and colleagues. They reported on four infants who exhibited a characteristic maple syrup or burnt sugar odor in their urine, a condition they termed "maple sugar urine disease," now known as Maple Syrup Urine Disease (MSUD).[1][2]

-

1955-1960: Subsequent research by Dancis, Levitz, and Westall was instrumental in identifying the biochemical basis of MSUD. They demonstrated that the urine of affected infants contained high concentrations of the three branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding α-keto acids.[1]

-

1960: Dancis and his team pinpointed the enzymatic defect to the oxidative decarboxylation of these branched-chain α-keto acids. This discovery established 4-methyl-2-oxovalerate (from leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), as the key pathogenic molecules in MSUD.[2]

-

1978: The specific enzyme complex responsible for the decarboxylation of branched-chain α-keto acids, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized.[1][2] This multi-enzyme complex, located in the mitochondria, is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). A deficiency in any of these components leads to the accumulation of BCAAs and their keto acid derivatives.[1]

While the biological significance of 4-methyl-2-oxovalerate was uncovered through the study of MSUD, the chemical synthesis of α-keto acids, in general, has a much longer history, with the first synthesis of pyruvic acid by Erlenmeyer in 1881.[1]

Metabolic Role and Signaling Pathways

4-Methyl-2-oxovalerate is a central hub in leucine metabolism, connecting catabolic pathways with major cellular signaling networks that regulate growth, proliferation, and nutrient sensing.

Leucine Catabolism

The breakdown of leucine is a multi-step process that occurs primarily in the mitochondria of tissues such as muscle, liver, and adipose tissue.

-

Transamination: The first and reversible step is the transfer of the amino group from leucine to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction yields 4-methyl-2-oxovalerate and glutamate. There are two main isoforms of BCAT: BCAT1 (cytosolic) and BCAT2 (mitochondrial).

-

Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of 4-methyl-2-oxovalerate to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This is the enzymatic step that is deficient in MSUD.

-

Further Metabolism: Isovaleryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Signaling Pathways

4-Methyl-2-oxovalerate, along with its parent amino acid leucine, plays a significant role in modulating key signaling pathways that are central to cellular growth and metabolism.

-

mTOR Pathway: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis. While the direct effects of 4-methyl-2-oxovalerate on mTORC1 are still being elucidated, its reversible conversion to leucine suggests an indirect role in this pathway.

-

Insulin Signaling: Elevated levels of both leucine and 4-methyl-2-oxovalerate have been implicated in insulin resistance. Studies have shown that 4-methyl-2-oxovalerate can suppress insulin-stimulated glucose transport in skeletal muscle cells. This effect appears to be dependent on its conversion back to leucine and the subsequent mTORC1-mediated inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[3]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of 4-methyl-2-oxovalerate, including enzyme kinetics and physiological concentrations.

Table 1: Enzyme Kinetics of Key Enzymes in Leucine Catabolism

| Enzyme | Substrate | Km | Vmax | Tissue/Organism |

| BCAT2 | Leucine | ~1.0 mM | - | Rat liver |

| α-Ketoglutarate | 0.4-0.6 mM | - | Rat liver | |

| 4-Methyl-2-oxovalerate | 0.1-0.3 mM | - | Rat liver | |

| BCKDH Complex | 4-Methyl-2-oxovalerate | 15-30 µM | - | Bovine liver |

| α-Ketoisovalerate | 20-40 µM | - | Bovine liver | |

| α-Keto-β-methylvalerate | 10-20 µM | - | Bovine liver |

Note: Km and Vmax values can vary depending on the specific experimental conditions, including pH, temperature, and the source of the enzyme.

Table 2: Physiological Concentrations of 4-Methyl-2-Oxovalerate

| Biological Matrix | Condition | Concentration Range (µM) |

| Human Plasma | Healthy (Fasting) | 10 - 50 |

| Postprandial | 50 - 150 | |

| Maple Syrup Urine Disease | > 1000 | |

| Human Urine | Healthy | 1 - 10 (µmol/mmol creatinine) |

| Maple Syrup Urine Disease | > 1000 (µmol/mmol creatinine) | |

| Rat Plasma | Control | 20 - 60 |

Experimental Protocols

Accurate quantification of 4-methyl-2-oxovalerate in biological matrices is essential for both clinical diagnostics and metabolic research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

General Experimental Workflow

Protocol for GC-MS Analysis of 4-Methyl-2-Oxovalerate in Urine

This protocol involves a two-step derivatization process to increase the volatility and thermal stability of the analyte.

-

Sample Preparation and Extraction:

-

Thaw frozen urine samples to room temperature and vortex.

-

To 1 mL of urine, add a known amount of a suitable internal standard (e.g., ¹³C-labeled 4-methyl-2-oxovalerate).

-

Acidify the sample with 50 µL of 6M HCl.

-

Perform a liquid-liquid extraction with 2.5 mL of ethyl acetate, vortex, and centrifuge. Collect the organic layer. Repeat the extraction with 2.5 mL of diethyl ether and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 30 minutes.

-

Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

-

-

GC-MS Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 4-methyl-2-oxovalerate and the internal standard.

-

-

Protocol for LC-MS/MS Analysis of 4-Methyl-2-Oxovalerate in Plasma

This method offers high sensitivity and specificity and often does not require derivatization.

-

Sample Preparation:

-

To 50 µL of plasma in a microcentrifuge tube, add a known amount of internal standard.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The precursor ion for 4-methyl-2-oxovalerate is [M-H]⁻ at m/z 129.1. Product ions for quantification and qualification are determined by direct infusion of a standard.

-

-

Conclusion

4-Methyl-2-oxovalerate is a molecule of profound importance in metabolic research. Its discovery, rooted in the investigation of Maple Syrup Urine Disease, has paved the way for a deeper understanding of branched-chain amino acid metabolism and its impact on human health. As a key intermediate in leucine catabolism and a modulator of critical signaling pathways, it continues to be a subject of intense research. The analytical methods detailed in this guide provide the necessary tools for its accurate quantification, which is fundamental for advancing our knowledge of its role in both rare and common metabolic disorders and for the development of novel therapeutic strategies.

References

Calcium 4-Methyl-2-Oxovalerate: A Technical Guide to its Role as an Amino Acid Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproic acid (α-KIC), is a critical intermediate in the metabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876).[1] Its unique biochemical position allows it to serve as a direct precursor for leucine synthesis through a reversible transamination reaction, making it a compound of significant interest in clinical nutrition, metabolic research, and drug development.[2] This technical guide provides an in-depth overview of the biochemical pathways involving this compound, summarizes key quantitative data, presents detailed experimental protocols for its study, and explores its applications in health and disease.

Introduction to this compound

This compound is a stable, salt form of 4-methyl-2-oxovaleric acid, the keto-analog of leucine.[] In the body, it participates in the BCAA metabolic pathway, which is crucial for protein synthesis, energy production, and neurotransmitter synthesis.[4][5] The reversible nature of its conversion to leucine allows it to be used as a therapeutic agent to provide leucine equivalents, particularly in conditions where nitrogen intake must be limited, such as in chronic kidney disease, or to support muscle protein synthesis in catabolic states.[6][7] This document serves as a resource for professionals seeking to understand and utilize this compound in a research or development context.

Biochemical Pathways

The metabolic fate of 4-methyl-2-oxovalerate is primarily governed by two key enzymatic steps: reversible transamination to leucine and irreversible oxidative decarboxylation.

Reversible Transamination to Leucine

The primary pathway for the synthesis of leucine from 4-methyl-2-oxovalerate is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][5] This reaction involves the transfer of an amino group from an amino donor, typically glutamate, to 4-methyl-2-oxovalerate, yielding leucine and α-ketoglutarate.[1][8] This process is bidirectional, meaning 4-methyl-2-oxovalerate can be readily formed from leucine as the first step in its catabolism.[1] This reversibility is fundamental to its utility as a leucine precursor.

Figure 1: Reversible transamination of L-Leucine to 4-methyl-2-oxovalerate.

Irreversible Catabolism and Regulation

Once formed, 4-methyl-2-oxovalerate can also be irreversibly committed to catabolism through oxidative decarboxylation. This reaction is catalyzed by the mitochondrial multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][10] The BCKDH complex converts 4-methyl-2-oxovalerate into isovaleryl-CoA, which then enters further metabolic pathways for energy production or synthesis of other compounds like cholesterol.[10][11]

The activity of the BCKDH complex is tightly regulated. It is inactivated by phosphorylation via the BCKDH kinase (BCKDK) and activated by dephosphorylation via the PPM1K phosphatase.[9][12] This regulation is crucial for maintaining BCAA homeostasis. A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[8][9]

Figure 2: Regulation of the BCKDH complex in 4-methyl-2-oxovalerate catabolism.

Stimulation of Muscle Protein Synthesis via mTORC1 Signaling

Leucine, synthesized from 4-methyl-2-oxovalerate, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[13][14] Activation of mTORC1 leads to the phosphorylation of key downstream targets, including p70 ribosomal S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately enhances mRNA translation and stimulates muscle protein synthesis.[15][16]

Figure 3: Leucine-mediated activation of the mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the metabolism and effects of 4-methyl-2-oxovalerate (α-KIC).

Table 1: Leucine and α-KIC Interconversion Rates in vivo

| Parameter | Finding | Species | Condition | Reference |

|---|---|---|---|---|

| Leucine to α-KIC Conversion | ~32% of total leucine carbon entering circulation is converted to α-KIC. | Dog | 14- and 96-h fasted | [17] |

| α-KIC to Leucine Conversion | ~60% of circulating α-KIC is converted to leucine. | Dog | 14- and 96-h fasted | [17] |

| Effect of Fasting | Fasting decreases the interconversion of leucine to α-KIC. | Dog | 96-h vs 14-h fasted |[17] |

Table 2: Efficiency of α-KIC as a Leucine Substitute for Growth

| Dietary α-KIC (μmoles/g) | Efficiency of Substitution (%) | Species | Model | Reference |

|---|---|---|---|---|

| 84.6 | 27 | Rat | Growing, leucine-free diet | [18] |

| 169.2 | 20 | Rat | Growing, leucine-free diet |[18] |

Table 3: Effects of α-KIC Treatment in a Cancer Cachexia Mouse Model

| Parameter | Change with α-KIC Treatment | Reference |

|---|---|---|

| Body Weight Change | +11.11 ± 8.53% | [19] |

| Grip Strength | +24.76 ± 10.58% | [19] |

| Skeletal Muscle Mass | Statistically Significant Increase |[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-methyl-2-oxovalerate.

Protocol: In Vivo Fractional Synthetic Rate (FSR) of Muscle Protein

Objective: To determine the FSR of muscle protein in human subjects using a primed, constant infusion of isotopically labeled 4-methyl-2-oxovalerate (e.g., α-[1-¹³C]KIC).[19]

Materials:

-

Isotopically labeled α-[1-¹³C]KIC

-

Sterile saline for infusion

-

Catheters for venous access

-

Heating box for "arterialized" blood sampling

-

Equipment for muscle biopsy (e.g., Bergström needle)

-

Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

-

Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study.[19]

-

Catheterization: Insert a catheter into a dorsal hand vein for "arterialized" blood sampling (this hand is kept in a heating box at ~60°C). Insert a second catheter into a contralateral arm vein for the infusion of the labeled KIC.[19]

-

Baseline Sampling: Collect baseline blood and muscle biopsy samples before starting the infusion.[19]

-

Primed, Constant Infusion: Administer a priming dose of α-[1-¹³C]KIC, followed by a constant infusion to maintain isotopic steady state in the plasma.

-

Blood Sampling: Collect arterialized blood samples at regular intervals throughout the infusion period to monitor plasma enrichment of labeled KIC and leucine.

-

Muscle Biopsy: After a period of infusion (e.g., 3-4 hours), collect a second muscle biopsy from a separate incision on the same leg.

-

Sample Processing: Immediately freeze muscle tissue in liquid nitrogen. Separate plasma from blood samples and store all samples at -80°C until analysis.[20]

-

Analysis: Determine the isotopic enrichment of labeled leucine in muscle protein and plasma KIC (as the precursor pool) using appropriate mass spectrometry techniques.

-

Calculation: Calculate FSR using the formula: FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the change in enrichment of protein-bound leucine, E_precursor is the mean enrichment of the precursor pool (plasma KIC), and t is the time in hours.

Protocol: Quantification of 4-Methyl-2-oxovaleric Acid in Plasma by LC-MS

Objective: To accurately measure the concentration of 4-methyl-2-oxovaleric acid in biological matrices like plasma.[21]

Materials:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[22]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

-

Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

-

Certified reference material of 4-methyl-2-oxovaleric acid

-

Stable isotope-labeled internal standard (e.g., deuterated analog)

Procedure:

-

Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add a known amount of the internal standard.[21] c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of Mobile Phase A.

-

LC-MS Analysis: a. Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient elution with Mobile Phases A and B to achieve chromatographic separation. A typical flow rate is 0.2 to 0.5 mL/min.[21] Maintain the column at a constant temperature (e.g., 40°C).[21] b. Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: a. Prepare a calibration curve by spiking known concentrations of the 4-methyl-2-oxovaleric acid reference standard into a blank matrix (e.g., charcoal-stripped plasma). b. Process the data by integrating the peak areas for the analyte and the internal standard. c. Calculate the concentration of 4-methyl-2-oxovaleric acid in the unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

Figure 4: Sample preparation and analysis workflow for 4-methyl-2-oxovalerate.

Applications in Research and Drug Development

Metabolic Disorders

This compound is a key biomarker in the diagnosis and monitoring of MSUD, where deficient BCKDH activity leads to its accumulation.[11][21] It is also used in research to understand the pathophysiology of such metabolic diseases.[1]

Therapeutic Potential

-

Chronic Kidney Disease (CKD): Keto-analogues of essential amino acids, including this compound, are used in low-protein diets for CKD patients to reduce nitrogenous waste products while preventing malnutrition.[6] Studies in uremic rats show that the efficiency of KIC utilization for protein synthesis is increased in this condition.[23]

-

Muscle Wasting Conditions: Due to its ability to be converted to leucine and stimulate protein synthesis, it is investigated for its potential to attenuate muscle loss in conditions like sarcopenia, cachexia, and during prolonged inactivity.[6][19]

Nutritional and Performance Science

This compound is explored in sports nutrition for its potential to support muscle protein synthesis, reduce exercise-induced muscle damage, and enhance recovery.[6][24]

Conclusion

This compound is a pivotal molecule in amino acid metabolism with significant potential in therapeutic and research applications. Its role as a direct, nitrogen-free precursor to leucine allows for targeted nutritional interventions and the study of metabolic pathways critical to human health. The methodologies and data presented in this guide offer a foundation for researchers, scientists, and drug development professionals to explore the multifaceted utility of this compound.

References

- 1. This compound|CAS 51828-95-6 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. drugtodayonline.com [drugtodayonline.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular regulation of human skeletal muscle protein synthesis in response to exercise and nutrients: a compass for overcoming age-related anabolic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of fasting on flux and interconversion of leucine and alpha-ketoisocaproate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficiency of alpha-ketoisocaproic acid as a substitute for leucine in the diet of the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. sciex.com [sciex.com]

- 23. Utilization of alpha-ketoisocaproate for protein synthesis in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural Origin & Foul-odor Free PureKIC® KIC Calcium | ECA [ecahealthcareusa.com]

The Double-Edged Sword: An In-depth Technical Guide to the Physiological Effects of Elevated 4-Methyl-2-Oxovalerate Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is a critical intermediate in the metabolism of the branched-chain amino acid leucine (B10760876). Under normal physiological conditions, it plays a vital role in cellular energy homeostasis. However, its accumulation, a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), triggers a cascade of detrimental physiological effects, most notably severe neurotoxicity. This technical guide provides a comprehensive overview of the multifaceted physiological consequences of elevated 4-methyl-2-oxovalerate levels. We delve into its impact on crucial signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR), its role in inducing oxidative stress and mitochondrial dysfunction, and its contribution to insulin (B600854) resistance. This document is intended to be a thorough resource, presenting quantitative data from key studies in structured tables, detailing experimental protocols for reproducibility, and illustrating complex biological pathways through meticulously crafted diagrams.

Introduction

4-Methyl-2-oxovalerate is a keto acid produced from the transamination of leucine.[1] In healthy individuals, it is swiftly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] However, genetic defects in this enzyme complex lead to the accumulation of 4-methyl-2-oxovalerate and other branched-chain keto acids, resulting in Maple Syrup Urine Disease (MSUD).[2] The pathophysiology of MSUD is largely attributed to the toxic effects of these accumulated metabolites, with 4-methyl-2-oxovalerate being a primary neurotoxic agent.[3] Understanding the precise molecular mechanisms by which elevated 4-methyl-2-oxovalerate exerts its effects is paramount for the development of effective therapeutic strategies for MSUD and for elucidating its role in other metabolic conditions.

Metabolic Pathway of 4-Methyl-2-Oxovalerate

The catabolism of leucine to 4-methyl-2-oxovalerate and its subsequent conversion is a critical metabolic pathway. The initial step is a reversible transamination catalyzed by branched-chain amino acid aminotransferase (BCAT). The subsequent irreversible oxidative decarboxylation by the BCKDH complex is the rate-limiting step.

Neurological Effects of Elevated 4-Methyl-2-Oxovalerate

The central nervous system is particularly vulnerable to high concentrations of 4-methyl-2-oxovalerate. The resulting neurotoxicity manifests as a range of symptoms, from lethargy and poor feeding in infants with MSUD to cognitive impairment and cerebral abnormalities.[2][4] The underlying mechanisms are multifactorial and include the induction of oxidative stress and impairment of mitochondrial function.

Oxidative Stress

Elevated 4-methyl-2-oxovalerate has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in the brain.[4]

Quantitative Data on Oxidative Stress Markers:

| Marker | Brain Region | Treatment | Result | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | Hippocampus, Striatum, Cerebral Cortex | Acute KIC injection (in vivo) | Increased levels 1 hour and 15 days post-injection | [4] |

| Protein Carbonyl Content | Hippocampus, Striatum, Cerebral Cortex | Acute KIC injection (in vivo) | Increased levels 1 hour and 15 days post-injection | [4] |

| DNA Damage (Comet Assay) | Hippocampus, Striatum, Cerebral Cortex | Acute KIC injection (in vivo) | Increased damage 1 hour and 15 days post-injection | [4] |

| Superoxide Dismutase (SOD) Activity | Hippocampus, Striatum | Acute KIC injection (in vivo) | Increased activity 1 hour post-injection | [4] |

| Catalase (CAT) Activity | Striatum | Acute KIC injection (in vivo) | Decreased activity 1 hour post-injection | [4] |

Mitochondrial Dysfunction

4-Methyl-2-oxovalerate impairs mitochondrial bioenergetics, acting as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor.[5] This disruption of energy metabolism is thought to be a key contributor to the neuropathology of MSUD.[6]

Quantitative Data on Mitochondrial Function:

| Parameter | Substrate | Treatment | Result | Reference |

| State 3 Respiration | α-ketoglutarate | KIC (in vitro) | Decreased | [5] |

| Respiratory Control Ratio | Glutamate + Malate, Succinate, α-ketoglutarate | KIC (in vitro) | Decreased | [5] |

| α-ketoglutarate dehydrogenase activity | - | KIC (in vitro) | Inhibited | [5] |

| ATP Synthesis | - | KIC (in vitro) | Decreased | [6] |

Impact on Metabolic Signaling Pathways

Beyond its direct toxic effects, 4-methyl-2-oxovalerate also modulates key cellular signaling pathways involved in metabolism and growth.

mTORC1 Signaling

Elevated levels of 4-methyl-2-oxovalerate have been shown to stimulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] While mTORC1 activation is crucial for protein synthesis and cell growth, its chronic activation can have detrimental effects, including the induction of insulin resistance.[8]

Insulin Resistance

A significant consequence of elevated 4-methyl-2-oxovalerate is the induction of insulin resistance, particularly in skeletal muscle. This effect is, at least in part, mediated by the activation of mTORC1 signaling, which leads to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[7]

Quantitative Data on Insulin Resistance:

| Cell Type | Treatment | Parameter | Result | Reference |

| L6 Myotubes | α-ketoisocaproic acid (KIC) | Insulin-stimulated glucose transport | Suppressed by -34% (P < 0.05) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Measurement of Oxidative Stress Markers

5.1.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay in Brain Homogenates

This protocol is a modification of the standard TBARS assay for brain tissue.

-

Sample Preparation: Homogenize brain tissue in ice-cold 1.15% KCl.

-

Reaction Mixture: To 100 µL of homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

-

Incubation: Heat the mixture at 95°C for 60 minutes.

-

Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v). Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

-

Measurement: Measure the absorbance of the organic layer at 532 nm.

-

Quantification: Use malondialdehyde (MDA) as a standard to calculate the concentration of TBARS.

5.1.2. Protein Carbonyl Content Assay in Brain Tissue

This assay quantifies the level of protein oxidation.

-

Sample Preparation: Homogenize brain tissue in a buffer containing 50 mM HEPES (pH 7.4).

-

Derivatization: Incubate the homogenate with 10 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2.5 M HCl for 1 hour at room temperature in the dark.

-

Precipitation: Precipitate proteins with 20% trichloroacetic acid (TCA).

-

Washing: Wash the protein pellet three times with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove free DNPH.

-

Solubilization: Resuspend the pellet in 6 M guanidine (B92328) hydrochloride.

-

Measurement: Measure the absorbance at 370 nm.

-

Quantification: Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

5.1.3. Comet Assay for DNA Damage in Neurons

This single-cell gel electrophoresis assay is used to detect DNA strand breaks.

-

Cell Preparation: Prepare a single-cell suspension of neurons.

-

Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify DNA damage by measuring the length and intensity of the "comet tail."

Measurement of Mitochondrial Respiratory Chain Complex Activity in Brain Tissue

This protocol outlines the spectrophotometric measurement of mitochondrial complex activities.

-

Mitochondria Isolation: Isolate mitochondria from brain tissue by differential centrifugation.

-

Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone.

-

Complex II (Succinate:ubiquinone oxidoreductase) Activity: Measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of succinate.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: Measure the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone.

-

Complex IV (Cytochrome c oxidase) Activity: Measure the oxidation of reduced cytochrome c at 550 nm.

-

Normalization: Normalize enzyme activities to the total protein content of the mitochondrial sample.

Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog in cultured muscle cells.

-

Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

-

Serum Starvation: Serum-starve the myotubes for 4-6 hours.

-

Treatment: Treat the cells with desired concentrations of 4-methyl-2-oxovalerate.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes.

-

Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Normalize glucose uptake to the total protein content of each well.

Conclusion and Future Directions

Elevated levels of 4-methyl-2-oxovalerate exert a wide range of detrimental physiological effects, with the central nervous system being particularly susceptible. The induction of oxidative stress, mitochondrial dysfunction, and the dysregulation of critical signaling pathways like mTORC1 contribute significantly to its pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of MSUD and other metabolic disorders characterized by the accumulation of this keto acid.

Future research should focus on further elucidating the downstream effectors of 4-methyl-2-oxovalerate-induced mTORC1 activation and exploring the potential for therapeutic interventions that target these specific pathways. Additionally, a deeper understanding of the interplay between oxidative stress, mitochondrial dysfunction, and insulin resistance in the context of elevated 4-methyl-2-oxovalerate will be crucial for the development of novel and effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Monitoring thiobarbituric acid-reactive substances (TBARs) as an assay for oxidative damage in neuronal cultures and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comet Assay for DNA Damage and DNA Repair [bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

The Influence of Calcium Alpha-Ketoisocaproate on Intracellular Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoisocaproate (Ca-AKIC), the calcium salt of the leucine (B10760876) metabolite alpha-ketoisocaproate (AKIC or KIC), is a molecule of significant interest in muscle metabolism, protein synthesis, and cellular regulation. Emerging research indicates that its biological effects are mediated through the modulation of several key intracellular signaling pathways. This technical guide provides an in-depth analysis of the signaling cascades affected by Ca-AKIC, including the mTOR, Akt, MAPK, and calcium signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for cited research, and visual representations of the molecular interactions to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Alpha-ketoisocaproate (KIC) is the keto acid of the essential branched-chain amino acid, leucine. It serves as a crucial intermediate in leucine metabolism and has been investigated for its potential therapeutic and ergogenic effects, such as promoting protein synthesis and attenuating muscle catabolism[1]. The administration of KIC as a calcium salt (Ca-AKIC) is a common formulation. Understanding the molecular mechanisms through which Ca-AKIC exerts its effects is paramount for its application in clinical and nutritional contexts. This document delineates the core intracellular signaling pathways influenced by this compound.

Core Signaling Pathways Modulated by Alpha-Ketoisocaproate

The mTOR Signaling Pathway